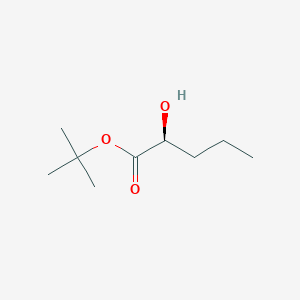
Tert-butyl (S)-2-hydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The tert-butyl group (also known as 2-methyl-2-propanyl) consists of four carbon atoms and is derived from isobutane. Its unique steric properties make it interesting in both chemistry and biology .
Tert-butyl (S)-2-hydroxypentanoate: is a compound with the chemical formula .
Preparation Methods
Synthetic Routes: The synthesis of tert-butyl (S)-2-hydroxypentanoate involves esterification of (S)-2-hydroxypentanoic acid with tert-butanol.
Reaction Conditions: The reaction typically occurs under acidic conditions, using a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis is well-established.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including ester hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: tert-butyl (S)-2-hydroxypentanoate serves as a model compound for studying ester reactivity and stereochemistry.
Biology: Its tert-butyl group mimics bulky substituents in enzymatic reactions, aiding in understanding enzyme mechanisms.
Medicine: Although not directly used in medicine, its derivatives may have applications in drug design.
Industry: Limited industrial applications, but its reactivity inspires synthetic strategies.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For example:
- In enzymatic reactions, the tert-butyl group influences substrate binding and catalysis.
- In drug design, it may serve as a pharmacophore or modulate interactions with biological targets.
Comparison with Similar Compounds
Uniqueness: The tert-butyl group’s steric hindrance sets this compound apart from simpler esters.
Similar Compounds: Other esters with bulky substituents, such as tert-butyl acetate or tert-butyl benzoate.
Properties
CAS No. |
88945-71-5 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
tert-butyl (2S)-2-hydroxypentanoate |
InChI |
InChI=1S/C9H18O3/c1-5-6-7(10)8(11)12-9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m0/s1 |
InChI Key |
MZPPRWQFUAKFRD-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OC(C)(C)C)O |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13044323.png)


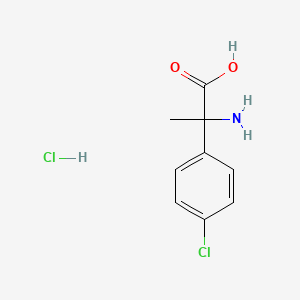

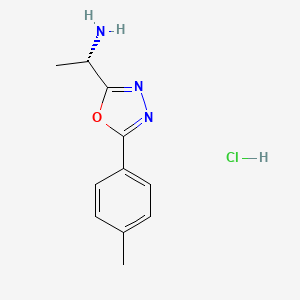
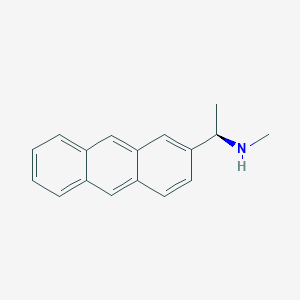
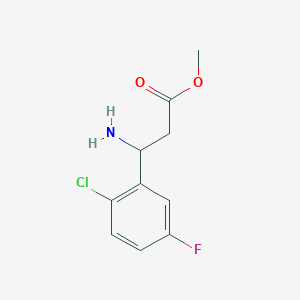
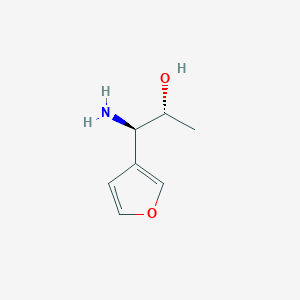

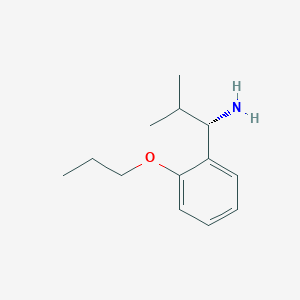

![2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole](/img/structure/B13044406.png)

